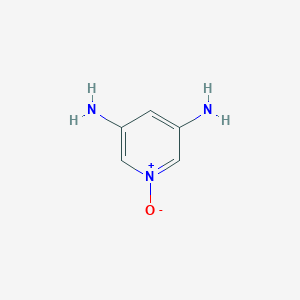

3,5-Diaminopyridine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDJVCKNJMVKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1N)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452425 | |

| Record name | 3,5-Diaminopyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17070-93-8 | |

| Record name | 3,5-Diaminopyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Diaminopyridine N-oxide for Advanced Research and Development

This guide provides a comprehensive technical overview of 3,5-Diaminopyridine N-oxide, a heterocyclic compound of increasing interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its fundamental properties, synthesis protocols, and key applications, offering field-proven insights to support advanced research and development projects.

Core Chemical Identity and Significance

This compound is a derivative of pyridine where the ring nitrogen has been oxidized, and amino groups are substituted at the 3 and 5 positions.[1] This unique arrangement of functional groups—an electron-withdrawing N-oxide and two electron-donating amino groups—creates a molecule with distinct electronic properties, high polarity, and versatile reactivity. The N-oxide moiety significantly alters the electron density of the pyridine ring, making it a valuable intermediate in organic synthesis and a potent ligand in coordination chemistry.[2]

Its primary significance lies in its potential as a molecular scaffold in drug discovery. The introduction of the N-oxide group can enhance the pharmacokinetic profile of a parent molecule by improving aqueous solubility, modulating metabolic stability, and altering membrane permeability.[3][4][5]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the compound's properties is critical for its effective application in experimental design.

Core Compound Identifiers

The compound is uniquely identified by several standard chemical notation systems.

| Parameter | Value | Reference(s) |

| CAS Number | 17070-93-8 | [1][6][7] |

| Molecular Formula | C₅H₇N₃O | [1][6] |

| Molecular Weight | 125.13 g/mol | [1][6] |

| IUPAC Name | 1-oxidopyridin-1-ium-3,5-diamine | [1][2] |

| SMILES | C1=C(C=N+[O-])C(=C1)N | [1] |

| InChI Key | MPDJVCKNJMVKOX-UHFFFAOYSA-N | [1][2] |

Physical and Chemical Properties

These properties dictate the compound's behavior in various chemical environments and are crucial for designing synthesis, purification, and formulation protocols.

| Property | Value | Reference(s) |

| Physical State | Crystalline solid | [1] |

| Melting Point | 229-230°C (in water) | [1] |

| Boiling Point | 524.5 ± 30.0 °C (Predicted) | [1][2] |

| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Polar Surface Area (PSA) | 77.5 Ų | [1] |

| XLogP3 | -1.5 | [1] |

The high melting point suggests a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding. The negative XLogP3 value indicates a high degree of hydrophilicity, a key attribute for its application in improving the solubility of drug candidates.[1][4]

Molecular Structure and Electronic Influence

The structure of this compound is defined by the interplay between the N-oxide and amino groups. The N-oxide bond is highly polarized (N⁺-O⁻), creating a strong dipole moment and acting as a powerful hydrogen bond acceptor.[1][4] This feature, combined with the hydrogen bond donating capabilities of the two amino groups, allows for extensive hydrogen bonding networks, which influences its physical properties and molecular interactions.[1]

Caption: Molecular structure and electronic features of this compound.

Synthesis and Purification Methodologies

The synthesis of this compound is most commonly achieved through the direct oxidation of its parent amine, 3,5-Diaminopyridine.

Primary Synthetic Protocol: Oxidation of 3,5-Diaminopyridine

This protocol is based on the well-established Ochiai reaction for generating pyridine N-oxides.[1][8] The causality behind this choice is the reliability and accessibility of the reagents. Hydrogen peroxide serves as a clean oxidant, with water as its primary byproduct, while acetic acid acts as both a solvent and a catalyst to facilitate the N-oxidation process.

Step-by-Step Methodology:

-

Suspension: Suspend 1.0 equivalent of 3,5-diaminopyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[1]

-

Oxidant Addition: Slowly add 1.1 to 1.5 equivalents of 30-35% aqueous hydrogen peroxide to the suspension. The addition should be controlled to manage any initial exotherm.

-

Reaction: Heat the reaction mixture to approximately 70-80°C and maintain for 4-6 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure consumption of the starting material.

-

Work-up: After cooling the mixture to room temperature, carefully neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8.

-

Isolation: The product, being a polar solid, may precipitate upon neutralization or require concentration of the aqueous layer followed by extraction with a polar organic solvent like ethyl acetate or chloroform.

-

Purification: The crude product can be purified by recrystallization, typically from water or an alcohol/water mixture, to yield the final product as a crystalline solid.[1]

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches

For syntheses requiring milder conditions or different selectivities, several alternative methods can be considered:

-

Catalytic Oxidation: Using hydrogen peroxide with a methyltrioxorhenium catalyst.[1]

-

Peroxy Acid Oxidation: Employing reagents like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane.

-

Bis(trimethylsilyl)peroxide: This can be used with a trioxorhenium catalyst for a more controlled oxidation.[1]

Purification and Crystallization

Achieving high purity is essential for subsequent applications.

-

Recrystallization: As mentioned, recrystallization from water is effective due to the compound's high polarity and thermal stability.[1]

-

Column Chromatography: For removing closely related impurities, silica gel chromatography can be used, though it may require a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) due to the compound's polarity.

-

Crystal Growth: X-ray quality crystals can be obtained through slow evaporation of a solution of the purified compound in a suitable solvent system.[1]

Spectroscopic and Analytical Characterization

While specific published spectra for this exact compound are limited, its structure allows for predictable characterization using standard analytical techniques.

-

¹H NMR Spectroscopy: The aromatic protons on the pyridine ring are expected to show distinct signals. The protons adjacent to the N-oxide group (at positions 2 and 6) would typically experience a downfield shift compared to the parent diamine due to the electron-withdrawing nature of the N⁺-O⁻ dipole. The proton at position 4 would be in a different electronic environment. The amino protons would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: Similarly, the carbon atoms of the pyridine ring will show characteristic shifts, with carbons adjacent to the N-oxide being significantly affected.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups. Expect strong N-H stretching bands for the amino groups in the 3300-3500 cm⁻¹ region and a characteristic N-O stretching vibration, typically found between 1250-1300 cm⁻¹.[1]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode should readily show the protonated molecular ion [M+H]⁺ at m/z 126.1.

Applications in Scientific Research

The utility of this compound spans several areas of chemical and pharmaceutical science.

Scaffold in Drug Discovery

The N-oxide functionality is a powerful tool for optimizing drug candidates.[4][9]

-

Prodrug Strategy: The N-oxide can be metabolically reduced in vivo back to the parent pyridine, offering a strategy for targeted drug release, particularly in hypoxic environments like solid tumors.[4]

-

Solubility and Pharmacokinetics: As a highly polar group, the N-oxide can dramatically increase the aqueous solubility of a lead compound, which is often a major hurdle in drug development.[1][5]

-

Bioisosteric Replacement: The N-oxide group can act as a bioisostere for other functional groups, such as a carbonyl group, by mimicking its hydrogen bonding capabilities, potentially leading to improved target binding or selectivity.[9]

Ligand in Coordination Chemistry

The oxygen atom of the N-oxide group is an excellent Lewis base and can coordinate with a wide range of metal centers.[1] The presence of two additional amino groups provides potential for multidentate binding, making this compound a valuable ligand for developing novel metal complexes with applications in catalysis, materials science, or as metallodrugs.[1]

Caption: Key application pathways for this compound.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on the known hazards of its parent compound, 3,4-diaminopyridine, and related pyridine N-oxides.[10][11][12][13]

-

Hazard Identification: Diaminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[13] Pyridine N-oxides can cause skin and serious eye irritation.[10] Assume the compound is harmful and handle it with appropriate care.

-

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

-

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[11]

-

For long-term stability, storage at 2-8°C under an inert atmosphere is advisable.

-

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential. Its unique electronic and physical properties, stemming from the combination of an N-oxide and two amino groups, make it a valuable building block for researchers. Its utility as a tool to enhance the physicochemical properties of drug candidates and as a versatile ligand in coordination chemistry ensures its continued relevance in advanced scientific applications. Adherence to the synthesis and safety protocols outlined in this guide will enable researchers to effectively and safely leverage the full potential of this compound.

References

-

Alfa Aesar. (2009). Material Safety Data Sheet - 4-Nitropyridine N-oxide. Retrieved from [Link]

-

DTIC. (1995). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Pyridinediamine, 1-oxide. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-DIAMINO-4-NITROPYRIDINE_N-OXIDE. Retrieved from [Link]

-

PubChem. (n.d.). Diamino pyridine oxide. Retrieved from [Link]

-

ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 3,5-diamino-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyridine N-oxide. Retrieved from [Link]

-

JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Retrieved from [Link]

-

Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Retrieved from [Link]

-

PubMed. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

Sources

- 1. This compound (17070-93-8) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synchem.de [synchem.de]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. abdurrahmanince.net [abdurrahmanince.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Synthesis and purification of 3,5-Diaminopyridine N-oxide

An In-Depth Technical Guide to the Synthesis and Purification of 3,5-Diaminopyridine N-oxide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2] The document details a robust and validated protocol for the N-oxidation of 3,5-diaminopyridine, elucidates the underlying chemical principles, and presents a systematic approach to the purification and characterization of the final product. By integrating field-proven insights with established chemical literature, this guide serves as an essential resource for researchers, chemists, and professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring scaffold where the ring nitrogen has been oxidized.[1] This N-oxide functionality, along with the two amino groups at the 3 and 5 positions, imparts unique electronic properties and reactivity patterns to the molecule.[1][2] The N-O bond acts as a strong electron-donating group, which can influence the molecule's biological activity and pharmacokinetic profile.

In medicinal chemistry, pyridine N-oxides are valuable as:

-

Synthetic Intermediates: The N-oxide group can activate the pyridine ring for various substitution reactions that are otherwise difficult to achieve.[3]

-

Prodrugs: N-oxidation can improve the solubility, stability, and overall drug-like properties of a parent compound.[1]

-

Bioisosteres: The N-oxide moiety can serve as a bioisosteric replacement for other functional groups to modulate biological activity.

-

Scaffolds for Biologically Active Molecules: The core structure is a building block for more complex molecules, such as pyrido[3,4-b]pyrazines.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and purification.

| Property | Value | Source |

| CAS Number | 17070-98-3 | [1] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| IUPAC Name | 1-oxidopyridin-1-ium-3,5-diamine | [2] |

| Physical State | Crystalline solid | [1] |

| Melting Point | 229-230°C (in water) | [1] |

| XLogP3 | -1.5 | [1] |

| Polar Surface Area | 77.5 Ų | [1] |

The negative XLogP3 value indicates a hydrophilic nature, which is consistent with the presence of polar amino and N-oxide functional groups and has significant implications for solvent selection during purification.[1]

Synthesis: The N-Oxidation of 3,5-Diaminopyridine

The most direct and common route to this compound is the oxidation of the corresponding parent heterocycle, 3,5-diaminopyridine.

The Mechanism of N-Oxidation

The N-oxidation of pyridines is a classic example of nucleophilic attack by the nitrogen atom on an electrophilic oxygen source. The lone pair of electrons on the pyridine nitrogen attacks the oxygen atom of an oxidizing agent, such as a peroxy acid or hydrogen peroxide.[4][5] The reaction is often facilitated by an acidic medium, which can protonate the pyridine nitrogen, although the free base is the species that ultimately undergoes oxidation.

Caption: N-Oxidation of 3,5-Diaminopyridine.

Choice of Oxidizing Agent

Several reagents can effect the N-oxidation of pyridines. The choice depends on substrate reactivity, functional group tolerance, and scalability.[4]

-

Hydrogen Peroxide in Acetic Acid: This is a widely used, cost-effective, and efficient method.[3][6] Glacial acetic acid serves as both a solvent and a catalyst, reacting with hydrogen peroxide to form peracetic acid in situ, which is the active oxidizing species.[7]

-

m-Chloroperoxybenzoic Acid (m-CPBA): A powerful and reliable oxidizing agent that often gives high yields.[4][8] However, it is more expensive and can be less selective if other oxidizable functional groups are present.[5]

-

Caro's Acid (Peroxymonosulfuric Acid): Another strong oxidant used for preparing aminopyridine N-oxides.[6]

For the synthesis of this compound, the hydrogen peroxide/acetic acid system provides an excellent balance of reactivity, cost, and safety for laboratory-scale preparations.[3][6]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the N-oxidation of substituted pyridines.[3][6]

Materials:

-

3,5-Diaminopyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-35% solution)

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

-

Deionized Water

-

Ice Bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-diaminopyridine in glacial acetic acid. The ratio is typically around 5-10 mL of acetic acid per gram of starting material.

-

Addition of Oxidant: Cool the solution in an ice bath to approximately 10-15°C. Slowly add hydrogen peroxide (30-35%) dropwise to the stirred solution. This is a critical step as the reaction is exothermic. Maintain the internal temperature below 25°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C.[6] Maintain this temperature for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature and then further in an ice bath. b. Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium carbonate or concentrated ammonium hydroxide. This step must be performed cautiously in a fume hood as it generates gas and is exothermic. Adjust the pH to approximately 8-9. c. The product, this compound, will precipitate out of the solution as a solid. d. Continue cooling the mixture in an ice bath for another 30-60 minutes to maximize precipitation. e. Collect the crude product by vacuum filtration. f. Wash the solid with cold deionized water to remove residual salts and then with a small amount of cold ethanol or diethyl ether to aid in drying. g. Dry the crude product under vacuum.

Purification: Achieving High-Purity this compound

The crude product obtained from the synthesis typically contains unreacted starting material and inorganic salts from the work-up. Recrystallization is the most effective method for purification.

Caption: General workflow for purification by recrystallization.

Causality in Solvent Selection

The choice of solvent is paramount for successful recrystallization. Given the product's high polarity and hydrogen bonding capabilities, protic solvents are excellent candidates.[1]

-

Water: this compound has moderate water solubility, which increases significantly with temperature, making water a primary choice.[1]

-

Methanol/Ethanol: These alcohols can also be effective, either alone or in a co-solvent system with water, to fine-tune the solubility profile.

-

Solvent System: A mixed solvent system, such as ethanol/water, can be highly effective. The crude product is dissolved in the solvent in which it is more soluble (ethanol), and then the anti-solvent in which it is less soluble (water) is added dropwise until turbidity is observed, followed by heating to re-dissolve and then slow cooling.

Detailed Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., deionized water or an ethanol/water mixture)

-

Activated Carbon (optional)

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of the crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals thoroughly under vacuum to obtain pure this compound.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-donating amino groups and the N-oxide functionality.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the pyridine ring.

-

Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the compound (m/z = 126.13).

-

Melting Point: The measured melting point of the purified product should be sharp and consistent with the literature value of 229-230°C.[1] A broad or depressed melting point range indicates the presence of impurities.

-

FT-IR Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the amino groups (typically 3200-3400 cm⁻¹) and the N-O stretching vibration (around 1200-1300 cm⁻¹).

Conclusion

This guide has detailed a reliable and well-grounded methodology for the synthesis and purification of this compound. The N-oxidation of 3,5-diaminopyridine using hydrogen peroxide in acetic acid is an effective and scalable method. Subsequent purification by recrystallization yields a product of high purity suitable for advanced applications in drug discovery and development. By understanding the chemical principles behind each step, from reaction mechanism to purification logic, researchers can confidently and efficiently produce this valuable chemical intermediate.

References

- This compound - 17070-93-8 - Vulcanchem. Vulcanchem.

- This compound|CAS 17070-93-8. Benchchem.

- Recent trends in the chemistry of pyridine N-oxides.

- Synthesis process of pyridine-N-oxide.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydr

- Crystal structure of 3,5-dimethylpyridine N-oxide dihydr

- pyridine-n-oxide - Organic Syntheses Procedure. Organic Syntheses.

Sources

- 1. This compound (17070-93-8) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

Spectroscopic Characterization of 3,5-Diaminopyridine N-oxide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3,5-Diaminopyridine N-oxide (C₅H₇N₃O), a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its analysis.[1] We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis of pyridine N-oxides and the acquisition of high-quality spectroscopic data, ensuring researchers are well-equipped for their own investigations.

Introduction: The Chemical and Pharmaceutical Significance of this compound

This compound belongs to a versatile class of heterocyclic compounds. The pyridine N-oxide moiety, formed by the oxidation of the ring nitrogen, profoundly alters the electronic properties of the aromatic system.[2] This N-oxidation increases the electron density of the ring, making it a valuable intermediate in organic synthesis.[2] The presence of two amino groups at the 3 and 5 positions further modulates its reactivity and provides sites for further functionalization.

The N-oxide group can act as an excellent ligand for transition metals, opening avenues in coordination chemistry and catalysis.[1] In medicinal chemistry, the N-oxide functionality is often employed to enhance the solubility, stability, and pharmacokinetic profiles of drug candidates.[1][3] Diaminopyridine derivatives, in a broader context, are recognized for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR), a key target for antimicrobial agents.[2]

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [1][4] |

| Molecular Weight | 125.13 g/mol | [1][4] |

| IUPAC Name | 1-oxidopyridin-1-ium-3,5-diamine | [1][2] |

| CAS Number | 17070-93-8 | [1][4] |

| Predicted Density | 1.45 g/cm³ | [1][2] |

| Melting Point | 229-230°C (in water) | [1] |

Below is a diagram illustrating the relationship between the parent 3,5-diaminopyridine and its N-oxide derivative.

Caption: Synthesis of this compound from its precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its electronic and chemical environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The N-oxide group is known to cause a downfield shift of adjacent protons compared to the parent amine.[3]

Expected Chemical Shifts and Splitting Patterns:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2, H-6 | 7.8 - 8.2 | Doublet (or broad singlet) | ~2-3 Hz | Protons adjacent to the N-oxide are deshielded. Coupling to H-4. |

| H-4 | 6.8 - 7.2 | Triplet (or broad singlet) | ~2-3 Hz | Proton situated between the two amino groups. Coupling to H-2 and H-6. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - | Protons of the amino groups, typically broad due to exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3, C-5 | 145 - 150 | Carbons bearing the amino groups, significantly shielded. |

| C-2, C-6 | 135 - 140 | Carbons adjacent to the N-oxide group. |

| C-4 | 115 - 120 | Carbon atom situated between the two amino groups. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-oxide and amino functionalities.[1]

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amino) | 3300 - 3500 | Strong, Broad | Characteristic of primary amines.[1] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typical for aromatic C-H bonds. |

| C=C, C=N Stretch (Aromatic Ring) | 1550 - 1650 | Medium to Strong | Vibrations of the pyridine ring. |

| N-O Stretch (N-oxide) | 1250 - 1300 | Strong | Characteristic absorption for pyridine N-oxides.[1] |

| C-N Stretch (Amino) | 1250 - 1350 | Medium | Stretching vibration of the carbon-nitrogen bond of the amino group. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 125, corresponding to the molecular weight of the compound.

-

Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), a strong signal at m/z = 126 is anticipated.

-

Key Fragmentation Pathways:

-

Loss of an oxygen atom from the N-oxide group to give a fragment at m/z = 109.

-

Loss of an amino group (-NH₂) to yield a fragment at m/z = 109.

-

Further fragmentation of the pyridine ring.

-

The fragmentation pattern can be visualized as follows:

Caption: Predicted fragmentation of this compound in MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote ionization if using ESI.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Synthesis Protocol: N-Oxidation of 3,5-Diaminopyridine

The primary route for synthesizing this compound is through the direct oxidation of 3,5-diaminopyridine.[1] A common and effective method utilizes hydrogen peroxide in an acidic medium.[1]

Materials:

-

3,5-Diaminopyridine

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃) or other suitable organic solvent for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-diaminopyridine in glacial acetic acid.

-

Slowly add 30% aqueous hydrogen peroxide to the stirred suspension. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

-

Heat the reaction mixture to approximately 70-80°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

-

Extract the aqueous solution with a suitable organic solvent (e.g., chloroform or ethyl acetate) multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of considerable interest to the scientific community. By understanding the expected NMR, IR, and MS signatures, researchers can confidently identify and characterize this molecule in their synthetic and analytical endeavors. The provided protocols offer a solid foundation for the synthesis and spectroscopic analysis of this and related pyridine N-oxide derivatives. As with any chemical investigation, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-ventilated laboratory.

References

-

Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. - DTIC. (URL: [Link])

-

N-oxidation of Pyridine Derivatives - Supporting Information. (URL: [Link])

-

3,5-DIAMINO-4-NITROPYRIDINE_N-OXIDE - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (URL: [Link])

-

Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC - NIH. (URL: [Link])

-

Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC - NIH. (URL: [Link])

Sources

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 3,5-Diaminopyridine N-oxide

This guide provides a detailed technical analysis of the synthesis, crystal structure, and molecular geometry of 3,5-Diaminopyridine N-oxide. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced structural characteristics of pyridine N-oxide derivatives. This document synthesizes established experimental methodologies for analogous compounds with predictive insights into the specific features of the title compound, offering a comprehensive view in the absence of its published single-crystal X-ray diffraction data.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring functionalized with two amino groups at the 3 and 5 positions and an N-oxide group.[1] The N-oxide functionality significantly alters the electronic properties of the pyridine ring, increasing its electron density and making it a versatile intermediate in organic synthesis and a potent ligand in coordination chemistry.[2] The presence of both hydrogen bond donors (amino groups) and a strong hydrogen bond acceptor (the N-oxide oxygen) preordains a rich and influential network of intermolecular interactions, which are critical in determining the solid-state packing, physical properties, and ultimately, its application in medicinal chemistry and materials science.[1][3] Pyridine N-oxides and their derivatives are found in numerous biologically active compounds and pharmacological agents.[4]

This guide will delve into the probable synthetic routes and crystallization strategies for obtaining high-quality single crystals of this compound. It will further provide a detailed, albeit predictive, exploration of its molecular geometry and the extensive hydrogen bonding network that is expected to govern its crystal lattice.

Synthesis and Crystallization: A Methodological Approach

Experimental Protocol: Synthesis of this compound

The synthesis of pyridine N-oxides is commonly achieved through oxidation using peracids or hydrogen peroxide.[5] A widely adopted and effective method involves the use of hydrogen peroxide in a carboxylic acid medium, typically glacial acetic acid.[5]

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-diaminopyridine in glacial acetic acid.

-

Oxidation: To this solution, add a 30-35% aqueous solution of hydrogen peroxide dropwise. The reaction is exothermic and may require initial cooling.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically in the range of 70-80°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The excess acetic acid and water can be removed under reduced pressure.

-

Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the crystalline solid.[1]

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is paramount for the definitive elucidation of the crystal structure. Slow evaporation is a commonly successful technique for growing high-quality crystals of polar organic molecules.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture. Given the polar nature of the molecule, solvents like methanol, ethanol, or water, or mixtures thereof, are good starting points.

-

Slow Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

-

Crystal Harvesting: Carefully harvest the well-formed crystals from the mother liquor and dry them before mounting for X-ray diffraction analysis.

The experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram:

Caption: A schematic overview of the synthesis, characterization, and structural analysis of this compound.

Molecular Geometry: A Predictive Analysis

In the absence of experimental data, the molecular geometry of this compound can be reliably predicted by drawing parallels with structurally similar compounds, such as 3,5-dimethylpyridine N-oxide, and from insights gleaned from computational studies.[6]

The molecule is expected to be largely planar, with the pyridine ring adopting a regular hexagonal geometry, slightly distorted by the substituents. The N-oxide bond introduces a zwitterionic character to the molecule.[3]

Predicted Bond Lengths and Angles:

| Parameter | Predicted Value Range | Rationale and Comparative Data |

| N-O Bond Length | 1.32 - 1.35 Å | The N-O bond in pyridine N-oxides typically falls within this range. In 3,5-dimethylpyridine N-oxide dihydrate, this bond is 1.3404(14) Å.[6] The presence of electron-donating amino groups may slightly lengthen this bond compared to unsubstituted pyridine N-oxide. |

| C-N (ring) Bond Lengths | 1.33 - 1.39 Å | These will be typical for an aromatic heterocyclic ring. |

| C-C (ring) Bond Lengths | 1.37 - 1.40 Å | Consistent with aromatic C-C bonds. |

| C-NH2 Bond Lengths | 1.35 - 1.40 Å | The partial double bond character due to the resonance of the amino lone pair with the aromatic ring will result in a shorter bond than a typical C-N single bond. |

| C-N-C (ring) Angle | ~118 - 122° | Typical for a pyridine ring. |

| O-N-C (ring) Angles | ~119 - 121° | Similar to what is observed in other pyridine N-oxides. |

| C-C-N (amino) Angles | ~118 - 122° | Standard angles for substituents on an aromatic ring. |

The amino groups are expected to be coplanar with the pyridine ring to maximize resonance stabilization. This planarity is a key feature in related molecules like 3,5-dinitro-2,4,6-triaminopyridine-1-oxide.[5]

Caption: Predicted molecular structure of this compound with estimated bond lengths.

Crystal Packing and Hydrogen Bonding Network

The most significant feature of the crystal structure of this compound is expected to be an extensive and robust hydrogen bonding network. The molecule possesses two primary amine groups (hydrogen bond donors) and a highly polarized N-oxide oxygen atom (a strong hydrogen bond acceptor).[1]

This combination is likely to lead to a highly organized, three-dimensional supramolecular architecture. Based on the structures of related compounds, several hydrogen bonding motifs can be anticipated:

-

N-H···O Interactions: The primary and most dominant interactions will likely be between the hydrogen atoms of the amino groups and the oxygen atom of the N-oxide group of neighboring molecules. This is a classic and strong hydrogen bond that dictates the packing in many N-oxide compounds.[6]

-

N-H···N Interactions: It is also plausible that the amino groups could engage in hydrogen bonding with the nitrogen atoms of the pyridine rings of adjacent molecules, although this is generally a weaker interaction compared to N-H···O.

-

Intermolecular Hydrogen Bonding: These interactions will likely link the molecules into chains or sheets. For instance, in 3,5-dinitro-2,4,6-triaminopyridine-1-oxide, extensive intermolecular hydrogen bonding leads to a laminated planar crystal structure.[5]

-

Intramolecular Hydrogen Bonding: While less likely to be the dominant interaction due to the geometry, weak intramolecular hydrogen bonds between an amino hydrogen and the N-oxide oxygen are a possibility that would influence the conformation of the amino groups.

The diagram below illustrates the probable hydrogen bonding network in the crystal lattice of this compound.

Caption: A simplified representation of the anticipated intermolecular N-H···O hydrogen bonds in the crystal lattice of this compound.

Spectroscopic Characterization

Spectroscopic techniques provide complementary data to support the structural elucidation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-O stretching vibration is a key diagnostic feature for pyridine N-oxides and typically appears in the region of 1200-1300 cm⁻¹. The exact position is sensitive to hydrogen bonding. The N-H stretching vibrations of the amino groups will be observed in the 3200-3500 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the two amino groups. The chemical shifts of the ring protons will be influenced by the electronic effects of both the N-oxide and the amino substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to the nitrogen atoms will show characteristic chemical shifts.

-

Conclusion

While the definitive crystal structure of this compound awaits experimental determination via single-crystal X-ray diffraction, a robust and detailed predictive model of its molecular geometry and crystal packing can be constructed. This model, grounded in the well-documented structures of analogous compounds and the fundamental principles of chemical bonding and intermolecular forces, provides valuable insights for researchers. The synthesis is achievable through standard oxidation procedures, and its molecular structure is anticipated to be planar with an extensive network of N-H···O hydrogen bonds defining its solid-state architecture. This intricate hydrogen bonding is a key determinant of its physical and chemical properties, making it a molecule of significant interest in the fields of medicinal chemistry and materials science.

References

-

Defense Technical Information Center. (1995). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. DTIC. [Link]

-

Merino-García, R., Hernández-Anzaldo, S., & Reyes-Ortega, Y. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1687–1690. [Link]

-

Merino-García, R., Hernández-Anzaldo, S., & Reyes-Ortega, Y. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57233. [Link]

-

Schlafer, O., & Wöll, C. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Pharmacology & Translational Science, 4(2), 872–886. [Link]

-

The University of Manchester. (2013). CCDC 907799: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

-

ResearchGate. (2001). The crystal structure of 3,5-diisopropyl-4-nitropyrazole from X-ray powder diffraction data. [Link]

-

ResearchGate. (n.d.). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. [Link]

-

National Institute of Standards and Technology. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. [Link]

-

ResearchGate. (n.d.). Crystal structure of 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate, C5NH2(NO2)2O(OH) · H2O. [Link]

-

SciSpace. (2016). Crystal structure of 3,5-di-methyl-pyridine N-oxide dihydrate. [Link]

Sources

- 1. This compound (17070-93-8) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3,5-Diaminopyridine N-oxide

Forward

This technical guide provides a comprehensive overview of the solubility and stability of 3,5-Diaminopyridine N-oxide (DPO), a heterocyclic compound of increasing interest to researchers in drug discovery and development. As a Senior Application Scientist, the insights presented herein are a synthesis of established scientific principles and practical, field-proven methodologies. This document is designed to be a valuable resource for scientists and researchers, offering not only data but also the causal reasoning behind experimental choices and protocols. Our commitment to scientific integrity is reflected in the self-validating nature of the described protocols and the thorough citation of authoritative sources.

Introduction: The Chemical Identity and Significance of this compound

This compound is a pyridine derivative characterized by the presence of an N-oxide functional group and two amino substituents on the pyridine ring.[1] This unique combination of functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry. The N-oxide moiety, a dative bond between nitrogen and oxygen, significantly alters the electronic properties of the pyridine ring, enhancing its electron density and influencing its reactivity.[2] The amino groups, in turn, provide sites for hydrogen bonding and potential salt formation, which can modulate solubility and biological activity.

The primary route for the synthesis of this compound involves the oxidation of 3,5-diaminopyridine, commonly achieved using an oxidizing agent such as hydrogen peroxide in an acetic acid medium.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17070-93-8 | [1][3] |

| Molecular Formula | C₅H₇N₃O | [1][2][3] |

| Molecular Weight | 125.13 g/mol | [1][2][3] |

| Melting Point | 229-230 °C (in water) | [1] |

| Appearance | Crystalline solid | [1] |

| Predicted Density | 1.45 ± 0.1 g/cm³ | [1] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the polar N-oxide group and two amino groups in DPO suggests a hydrophilic nature and, consequently, at least moderate solubility in polar solvents.[1]

While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative assessment and data from structurally similar compounds can provide valuable guidance.

Table 2: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale/Supporting Evidence |

| Water | Polar Protic | Moderately Soluble | The hydrophilic nature of the molecule due to the N-oxide and two amino groups suggests good water solubility. The melting point is reported in water, implying some degree of solubility.[1] |

| Methanol | Polar Protic | Soluble | Polar protic nature of methanol and its ability to act as both a hydrogen bond donor and acceptor would facilitate the dissolution of DPO. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is another versatile polar aprotic solvent that is expected to readily dissolve DPO. |

| Acetone | Polar Aprotic | Sparingly Soluble | While polar, acetone is a weaker hydrogen bond acceptor than DMSO and DMF, which may limit its ability to dissolve DPO. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Acetonitrile is a polar aprotic solvent, but its lower polarity compared to DMSO and DMF may result in lower solubility for a highly polar compound like DPO. |

| Isopropanol | Polar Protic | Sparingly Soluble | The increased nonpolar character of the isopropyl group compared to ethanol may reduce its effectiveness in solvating the polar DPO molecule. |

| Dichloromethane | Nonpolar | Insoluble | The nonpolar nature of dichloromethane makes it a poor solvent for the highly polar DPO. |

| Hexane | Nonpolar | Insoluble | As a nonpolar alkane, hexane is not expected to dissolve the polar DPO. |

Experimental Protocol for Determining the Solubility of this compound

To obtain precise solubility data, the following experimental protocol is recommended. This method is based on the shake-flask method, a widely accepted technique for solubility determination.

Diagram 1: Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination of DPO.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase for HPLC analysis).

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (see Section 4.0 for a detailed protocol).

-

Calculation: Determine the concentration of DPO in the filtrate by comparing the analytical response to a standard curve prepared with known concentrations of the compound. The solubility is then expressed in units such as mg/mL or mol/L.

Stability Profile of this compound

Understanding the stability of a compound under various stress conditions is paramount for its successful development and formulation. Based on the chemical structure of DPO and the known reactivity of pyridine N-oxides, several degradation pathways can be anticipated.

Influence of pH

-

Acidic Conditions: Pyridine N-oxides are generally stable in acidic conditions. However, under strongly acidic conditions and elevated temperatures, hydrolysis of the amino groups or other acid-catalyzed degradation pathways could potentially occur.

-

Basic Conditions: In alkaline solutions, pyridine N-oxides can be more susceptible to degradation, particularly if there are electron-withdrawing groups on the ring. For DPO, the amino groups are electron-donating, which may confer some stability. However, the potential for base-catalyzed hydrolysis or other reactions should be investigated.

Thermal Stability

This compound has a relatively high melting point of 229-230 °C, suggesting good thermal stability in the solid state.[1] However, at elevated temperatures in solution, thermal degradation may occur. A common thermal degradation pathway for pyridine N-oxides is deoxygenation to the corresponding pyridine.

Photostability

Pyridine N-oxides are known to be photoreactive. Exposure to ultraviolet (UV) light can induce rearrangements and other photochemical reactions. A potential photodegradation pathway involves the formation of an oxaziridine intermediate, which can then rearrange to other products.

Oxidative Stability

While the N-oxide is already an oxidized form of the pyridine nitrogen, the amino groups on the ring could be susceptible to oxidation. A study on the related compound 3,4-diaminopyridine showed that under oxidative stress (hydrogen peroxide), a nitro-derivative was formed.[4] A similar transformation could be possible for DPO.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Diagram 2: Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies of DPO.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid and keep it at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide and keep it at a controlled temperature for a defined period.

-

Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 60 °C) for a defined period.

-

Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.

-

-

Sample Neutralization: For the acid and base-stressed samples, neutralize them with an appropriate amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Section 4.0). An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Analytical Methodology for Quantification

A robust and reliable analytical method is crucial for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of this compound.

Recommended HPLC Method

The following HPLC method is proposed based on methods developed for similar aminopyridine and pyridine N-oxide compounds.[5][6][7]

Table 3: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | To be optimized, e.g., start with 5% B, ramp to 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (likely around 260-280 nm) |

| Injection Volume | 10 µL |

Diagram 3: Workflow for HPLC Method Validation

Caption: Key parameters for the validation of the HPLC method.

Protocol for HPLC Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

-

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, including impurities and degradation products. This is assessed during forced degradation studies.

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte (recovery studies).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound. While specific experimental data for this compound is limited, by drawing upon the known properties of structurally related pyridine N-oxides and aminopyridines, we have presented a scientifically grounded framework for its handling, analysis, and formulation development. The detailed experimental protocols provided for solubility determination, forced degradation studies, and HPLC analysis are designed to be practical and robust, enabling researchers to generate the specific data required for their applications. As with any scientific investigation, it is imperative that the proposed methodologies are rigorously validated in the user's laboratory to ensure the accuracy and reliability of the results.

References

-

Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (URL: [Link])

-

DMAP - ChemBK. (URL: [Link])

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (URL: [Link])

-

Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC - NIH. (URL: [Link])

-

Synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide - ResearchGate. (URL: [Link])

-

HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (URL: [Link])

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (URL: [Link])

- Method for preparing 3,5-dimethylpyridine-N-oxide - Google P

-

HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. (URL: [Link])

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (URL: [Link])

-

A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - RSC Publishing. (URL: [Link])

- Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google P

-

Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents - ResearchGate. (URL: [Link])

-

Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC - NIH. (URL: [Link])

-

Recent trends in the chemistry of pyridine N-oxides - arkat usa. (URL: [Link])

-

Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate - MDPI. (URL: [Link])

Sources

- 1. This compound (17070-93-8) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. synchem.de [synchem.de]

- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. helixchrom.com [helixchrom.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of 3,5-Diaminopyridine N-oxide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of 3,5-Diaminopyridine N-oxide (CAS 17070-93-8). Given the specialized nature of this compound, publicly available experimental data is limited. Therefore, this document emphasizes the robust, field-proven experimental and computational methodologies required for its complete characterization. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of a compound's energetic characteristics and thermal stability. The guide details step-by-step protocols for thermal analysis (DSC/TGA) and combustion calorimetry for experimental determination, alongside a rigorous workflow for computational prediction using Density Functional Theory (DFT). This dual approach ensures a thorough, cross-validated characterization, which is critical for safety, handling, and application development.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring functionalized with two primary amine groups and an N-oxide moiety.[1] Its molecular formula is C₅H₇N₃O.[2] The N-oxide group significantly alters the electronic properties of the pyridine ring, increasing its electron density and making it a versatile intermediate in organic synthesis.[1][2] This structural motif is of considerable interest in medicinal chemistry as a scaffold for biologically active molecules and in materials science, where nitrogen-rich heterocyclic compounds are often investigated for their energetic properties.[1][3]

The presence of both hydrogen-bond-donating amine groups and the hydrogen-bond-accepting N-oxide oxygen suggests strong intermolecular interactions, likely resulting in a high melting point and density. A comprehensive understanding of its thermochemical properties—such as enthalpy of formation and thermal stability—is paramount for safe handling, scale-up, and predicting its behavior in various applications, from pharmaceutical formulations to energetic materials.

Summary of Known Thermochemical Properties

As of this guide's publication, specific, peer-reviewed experimental thermochemical data for this compound is not widely available in the literature. This is not uncommon for specialized or novel compounds. However, based on the behavior of structurally related aminonitropyridine N-oxides and dihydroxypyridine N-oxides, we can anticipate its general thermal behavior.[4][5] Compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) exhibit high thermal stability, with decomposition onsets well above 300°C.[6][7] While this compound lacks the strongly exothermic nitro groups, the N-O bond itself represents a site of potential energetic decomposition.

The following table outlines the key thermochemical parameters that must be determined and provides estimated values based on related structures. The primary purpose of this guide is to provide the methodologies to populate this table with robust experimental and computational data.

Table 1: Key Thermochemical Parameters for this compound

| Property | Symbol | Value (Units) | Method of Determination |

| Molecular Formula | - | C₅H₇N₃O | - |

| Molecular Weight | MW | 125.13 g/mol | - |

| Predicted Density | ρ | ~1.45 g/cm³[2] | Gas Pycnometry |

| Melting Point | Tₘ | To be determined | Differential Scanning Calorimetry (DSC) |

| Onset of Decomposition | Tₔ | To be determined | Thermogravimetric Analysis (TGA) / DSC |

| Standard Enthalpy of Formation (solid) | ΔH°(s) | To be determined (kJ/mol) | Combustion Calorimetry & Hess's Law |

| Standard Enthalpy of Formation (gas) | ΔH°(g) | To be determined (kJ/mol) | Sublimation Enthalpy + ΔH°(s) / DFT |

| N-O Bond Dissociation Enthalpy | BDE(N-O) | To be determined (kJ/mol) | Derived from ΔH°(g) / DFT |

Experimental Determination of Thermochemical Properties

From our experience, a multi-technique experimental approach is non-negotiable for generating trustworthy thermochemical data. The following protocols are designed to be self-validating, where results from one technique inform and confirm the others.

Thermal Stability Analysis: TGA and DSC

The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a complete picture of a material's thermal behavior.[8] TGA measures mass changes with temperature, identifying decomposition points, while DSC measures the heat flow, identifying phase transitions (like melting) and exothermic or endothermic events.[8]

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards). Calibrate the DSC instrument for temperature and enthalpy using high-purity indium.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, tared aluminum or ceramic crucible. A small sample size is critical to minimize thermal gradients and ensure safety, especially for a compound with unknown energetic potential.

-

Experimental Conditions:

-

Place the crucible in the instrument.

-

Purge the furnace with an inert atmosphere (typically nitrogen at 50 mL/min) to prevent oxidative side-reactions.

-

Set the temperature program to ramp from ambient (~25°C) to a temperature beyond the final decomposition (~400-500°C) at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Concurrently record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition (Tₔ), defined as the temperature at which significant mass loss begins.

-

DTG Curve: Identify the temperature of the maximum rate of decomposition for each decomposition step.

-

DSC Curve: Identify the peak temperature and integrated area of any endotherms (melting) or exotherms (decomposition). The melting point (Tₘ) is taken as the onset of the melting endotherm.

-

Caption: Experimental workflow for TGA/DSC thermal analysis.

Standard Enthalpy of Formation (ΔH°)

The standard enthalpy of formation is one of the most important thermochemical properties, quantifying the energy stored within a molecule.[9][10] It is determined experimentally by measuring the energy of combustion (ΔE°c) using bomb calorimetry and then applying Hess's Law.[11][12]

-

Calorimeter Calibration: Determine the energy equivalent (ε_cal) of the bomb calorimeter by combusting a certified standard, typically benzoic acid. This step is crucial for accuracy and must be repeated regularly.

-

Sample Preparation:

-

Press approximately 0.5-1.0 g of this compound into a pellet.

-

Accurately measure the mass of the pellet.

-

Place the pellet in the crucible inside the combustion bomb. Attach a nickel or platinum fuse wire of known mass and energy of combustion.

-

-

Bomb Assembly: Add 1 mL of deionized water to the bomb to ensure all nitrogen oxides formed during combustion are converted to aqueous nitric acid. Seal the bomb and pressurize it with high-purity oxygen to 30 atm.

-

Combustion: Place the bomb in the calorimeter bucket containing a known mass of water. Allow the system to reach thermal equilibrium. Ignite the sample via the fuse wire.

-

Data Acquisition: Record the temperature change of the water bath until a stable final temperature is reached. The raw temperature rise (ΔT) is the primary measurement.

-

Data Correction and Calculation:

-

Calculate the total heat released (q_total) using: q_total = ε_cal * ΔT.

-

Correct this value for the heat released by the combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings).[11]

-

Calculate the standard energy of combustion (ΔE°c) per mole of the sample.

-

Convert ΔE°c to the standard enthalpy of combustion (ΔH°c) using the relation: ΔH°c = ΔE°c + Δn_gas * RT, where Δn_gas is the change in moles of gas for the combustion reaction.

-

-

Hess's Law Application: Use the balanced combustion equation (Equation 1) and the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation of the compound (ΔH°).[10][13]

Equation 1: Balanced Combustion C₅H₇N₃O(s) + 6.25 O₂(g) → 5 CO₂(g) + 3.5 H₂O(l) + 1.5 N₂(g)

Equation 2: Hess's Law Calculation ΔH°_reaction = ΣΔH°(products) - ΣΔH°(reactants) ΔH°c = [5ΔH°(CO₂) + 3.5ΔH°(H₂O)] - [ΔH°(C₅H₇N₃O) + 6.25*ΔH°(O₂)] (Note: ΔH° for O₂ and N₂ is zero by definition).[10]

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Computational Modeling of Thermochemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting thermochemical properties.[3] It provides a safe, cost-effective way to estimate energetics, especially for novel or potentially hazardous materials, and to corroborate experimental findings.[14]

-

Structure Optimization:

-

Construct the 3D structure of this compound in a molecular modeling program.

-

Perform a full geometry optimization using a reliable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[12]

-

-

Frequency Analysis:

-

Perform a vibrational frequency calculation at the same level of theory used for optimization.

-

A critical self-validating step: confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate enthalpy calculations.

-

-

Single-Point Energy Calculation:

-

To achieve higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated and computationally expensive method, such as the composite G3 or CBS-APNO methods, if resources permit.[3]

-

-

Enthalpy of Formation Calculation:

-